molecular formula C16H21ClN2O2 B13088528 (S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride

(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride

Cat. No.: B13088528
M. Wt: 308.80 g/mol
InChI Key: OGIDYVIDKRDZDV-MERQFXBCSA-N
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Description

(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride is a chiral small molecule characterized by a pyrido[1,2-a]indole core substituted with an ethyl acetate group at position 10 and an amino group at position 7 in the (S)-configuration. This compound is notable for its role as a synthetic intermediate in pharmaceutical development, particularly for targeting G protein-coupled receptors (GPCRs) such as CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) . Its stereochemistry and functional groups are critical for receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

ethyl 2-[(7S)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate;hydrochloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-2-20-16(19)9-13-12-5-3-4-6-14(12)18-10-11(17)7-8-15(13)18;/h3-6,11H,2,7-10,17H2,1H3;1H/t11-;/m0./s1

InChI Key

OGIDYVIDKRDZDV-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)CC1=C2CC[C@@H](CN2C3=CC=CC=C31)N.Cl

Canonical SMILES

CCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 1, n-diamines with substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This process results in the formation of the tetrahydro-pyrido-indole core structure, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varying Substituents and Stereochemistry

MK-7246 Intermediate (R-Enantiomer)
  • Structure: Ethyl[(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate hydrochloride.
  • Key Differences :
    • Stereochemistry : R-configuration at position 7 vs. S-configuration in the target compound.
    • Application : Intermediate for the CRTH2 antagonist MK-7246, which treats prostaglandin-mediated inflammatory diseases .
  • Synthesis : Chemoenzymatic amination achieves 76% yield and >99% enantiomeric excess (e.e.), reducing steps from 18 (chemical route) to 8 and improving overall yield from 10% to 49% .
Bisindolylmaleimide XI Hydrochloride
  • Structure: 3-[8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione hydrochloride.
  • Key Differences: Substituents: Dimethylaminomethyl and maleimide groups replace the amino and ethyl acetate moieties. Activity: Potent protein kinase C (PKC) inhibitor (IC50 = 3.6 µM for GRK5) .
GPCR-Targeting Analogues
  • Example: 2-[(7R)-7-[Methyl-(2-phenylacetyl)amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid.
  • Key Differences: Substituents: Phenylacetyl and methylamino groups enhance lipophilicity (XlogP = 3.0 vs. ~2.5 for the target compound). Target: Prostaglandin D2 receptor 2 (CRTH2) with optimized hydrogen bonding (3 acceptors, 1 donor) .
Table 1: Key Properties of Selected Analogues
Compound Substituents (Position 7/10) Configuration Target Synthesis Yield Activity/IC50
Target Compound (S-enantiomer) NH2, ethyl acetate S CRTH2 (potential) N/A Under investigation
MK-7246 Intermediate (R-enantiomer) NH2, ethyl acetate R CRTH2 antagonist 76% (step) >99% e.e.
Bisindolylmaleimide XI HCl Dimethylaminomethyl, maleimide - PKC/GRK inhibitor >98% purity 3.6 µM (GRK5)
GPCR Analogue (R-enantiomer) Methyl-(2-phenylacetyl)amino R Prostaglandin D2 N/A Not reported

Biological Activity

(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • CAS Number : 1260527-40-9
  • Molecular Formula : C₁₆H₂₁ClN₂O₂
  • Structure : The compound features a tetrahydropyrido-indole core which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets. Recent studies have explored its potential as an antagonist for the transient receptor potential vanilloid type 1 (TRPV1), which is implicated in pain sensation and inflammation.

TRPV1 Antagonism

Research indicates that derivatives of tetrahydropyrido-indole compounds exhibit antagonistic effects on TRPV1 activation. For instance, a related compound showed an IC₅₀ of 0.075 μM against capsaicin-induced activation in vitro, demonstrating significant potency . This suggests that (S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride may possess similar or enhanced activity.

The proposed mechanism involves binding to the TRPV1 receptor, inhibiting its activation by capsaicin and other stimuli. Molecular docking studies have shown favorable interactions with the receptor's binding site, indicating a strong affinity that could translate into effective pain relief without significant side effects such as hyperthermia .

Antiproliferative Activity

Indole compounds have been extensively studied for their antiproliferative properties against various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells like MCF-7 (breast cancer) and HepG2 (liver cancer). For example:

  • MCF-7 Cell Line : Induction of apoptosis was linked to downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic markers such as Bax and PARP .

Summary of Findings

Activity Target IC₅₀ Value Notes
TRPV1 AntagonismhTRPV10.075 μMEffective in pain models
AntiproliferativeMCF-7 Cancer CellsIC₅₀ = 14.8 μMInduces apoptosis
AntiproliferativeHepG2 Cancer CellsIC₅₀ = 18.3 μMComparison with doxorubicin

Case Studies

  • Pain Models : A study evaluated the efficacy of a related compound in animal models of pain induced by capsaicin and heat. The results indicated significant pain relief without hyperthermia side effects, suggesting a favorable therapeutic profile for (S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride in managing chronic pain conditions .
  • Cancer Research : In another study focusing on the antiproliferative effects against various cancer cell lines, it was found that compounds with similar structures inhibited cell proliferation effectively while showing minimal toxicity towards normal cells (HEK293) at concentrations below 100 μM .

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